NP-1815-PX
Descripción
Propiedades
Número CAS |
1239578-80-3 |
|---|---|
Fórmula molecular |
C21H13N4NaO3S |
Peso molecular |
424.4098 |
Nombre IUPAC |
1H-Naphtho[1,2-b][1,4]diazepine-2,4(3H,5H)-dione, 5-[3-(2,5-dihydro-5-thioxo-1,2,4-oxadiazol-3-yl)phenyl]-, sodium salt (1:1) |
InChI |
InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1 |
Clave InChI |
MIBCQKIVVIBTLQ-UHFFFAOYSA-M |
SMILES |
O=C(NC1=C2C=CC=CC2=CC=C1N3C4=CC=CC(C([N-]5)=NOC5=S)=C4)CC3=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NP1815PX; NP 1815 PX; NP-1815-PX |
Origen del producto |
United States |
Discovery, Synthesis, and Structural Elucidation of Np 1815 Px
Methodologies Employed in the Discovery of NP-1815-PX
The discovery of NP-1815-PX was rooted in systematic screening approaches aimed at identifying novel modulators of the P2X4 receptor, a key target in various physiological and pathological processes.
High-throughput screening (HTS) played a crucial role in the identification of NP-1815-PX. This methodology involves the rapid automated testing of large collections of chemical compounds against a specific biological target. In the context of P2X4R antagonism, HTS was utilized to sift through diverse chemical libraries to find compounds capable of inhibiting the function of this receptor. The goal was to identify molecules that could block the activity of P2X4R, potentially offering therapeutic avenues for conditions where this receptor is implicated. nih.govnih.govwikipedia.orgtocris.com
Initial screening assays for P2X4R antagonism typically involve measuring the receptor's functional response to its agonist, adenosine (B11128) triphosphate (ATP), in the presence of test compounds. A common approach involves using cell lines that recombinantly express the P2X4 receptor. The activation of P2X4R by ATP leads to an influx of cations, including calcium ions, into the cell. nih.govwikipedia.orgmims.com Assays measuring the increase in intracellular calcium concentration ([Ca2+]i) are widely used to assess P2X receptor activity. Compounds that inhibit the ATP-induced increase in [Ca2+]i are identified as potential antagonists or modulators. nih.govmims.com
Through such screening efforts, NP-1815-PX was identified as a "hit" compound based on its ability to potently inhibit P2X4R-mediated responses. Subsequent characterization revealed its selectivity for P2X4R compared to other P2X receptor subtypes. nih.govwikipedia.org Research findings indicated that NP-1815-PX inhibited the P2X4R-mediated [Ca2+]i increase in cells expressing human P2X4R in a concentration-dependent manner. nih.govmims.com The reported half-maximal inhibitory concentration (IC50) for human P2X4R was determined to be 0.26 μM. nih.govwikipedia.org The compound also demonstrated inhibitory effects on rat and mouse P2X4Rs. nih.govwikipedia.org
The following table summarizes representative potency data for NP-1815-PX against different P2X receptor subtypes:
| Target Receptor | Species | Assay Type | IC50 (μM) |
| P2X4R | Human | Intracellular Ca2+ Response | 0.26 |
| P2X4R | Rat | Intracellular Ca2+ Response | Not explicitly quantified but inhibited |
| P2X4R | Mouse | Intracellular Ca2+ Response | Not explicitly quantified but inhibited |
| P2X3R | Rat | Intracellular Ca2+ Response | > 1 |
| P2X7R | Human | Intracellular Ca2+ Response | > 1 |
High-Throughput Screening of Chemical Libraries for P2X4R Antagonism
Seminal Synthetic Routes to NP-1815-PX
The synthesis of NP-1815-PX, a molecule belonging to the 1,4-naphthodiazepinedione class, involves specific chemical transformations to construct its complex heterocyclic structure. While detailed, step-by-step reaction mechanisms for the seminal synthetic route are not extensively detailed in the provided search results, the compound's structure suggests the involvement of reactions typical for the formation of such ring systems and the incorporation of its various functional groups. tocris.com
Based on the structure of NP-1815-PX, key synthetic transformations would likely involve the construction of the naphtho[1,2-b] nih.govwikipedia.orgdiazepine-2,4(3H,5H)-dione core and the attachment of the 3-(5-thioxo-4H- nih.govnih.govwikipedia.orgoxadiazol-3-yl)phenyl substituent. The formation of the seven-membered diazepine (B8756704) ring system typically involves cyclization reactions. The incorporation of the naphtho[1,2-b] moiety suggests reactions involving naphthalene (B1677914) precursors. The synthesis of the 1,2,4-oxadiazole (B8745197) ring with the thioxo group would involve specific reaction sequences to assemble this heterocycle and introduce the sulfur atom.
Structure-activity relationship (SAR) studies on analogues of NP-1815-PX have involved modifications to the reported synthetic route to introduce different substituents on the naphthyl rings and the phenyl ring at the 5-position of the diazepine ring. tocris.com This indicates that the synthetic strategy allows for variations to explore the impact of structural changes on P2X4R antagonistic activity.
Synthesizing complex multi-ring structures like NP-1815-PX can present various challenges, including achieving regioselectivity and chemoselectivity during cyclization and functionalization steps, managing potential side reactions, and optimizing reaction conditions for yield and purity. The SAR studies mentioning modifications to the synthetic route imply that optimization efforts have been undertaken to facilitate the creation of analogues and potentially improve the efficiency or scalability of the synthesis. tocris.com Challenges might also include the synthesis of key intermediates and the final coupling reactions to assemble the complete molecule.
Key Synthetic Transformations and Reaction Mechanisms
Advanced Spectroscopic and Crystallographic Analysis of NP-1815-PX
Characterization of NP-1815-PX relies on advanced analytical techniques to confirm its chemical structure, purity, and physical properties. Spectroscopic methods provide detailed information about the molecular composition and bonding.
Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be essential for confirming the structure of synthesized NP-1815-PX. NMR provides information on the arrangement of atoms and their connectivity, while IR spectroscopy helps identify functional groups present in the molecule. Mass spectrometry determines the molecular weight and can provide fragmentation patterns useful for structural confirmation. These techniques are standard in the structural elucidation of organic compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. It provides detailed information about the chemical environment of different nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). While the search results mention that NMR spectra were recorded on Bruker spectrometers for related compounds, specific ¹H and ¹³C NMR data for NP-1815-PX itself are not provided nih.govcore.ac.uk. However, it is a standard method for confirming the structure and purity of synthesized organic molecules like NP-1815-PX.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which can help in structural confirmation. Exact mass measurements are typically performed using high-resolution mass spectrometry techniques like ESI-TOF MS nih.govrsc.org. The molecular formula for the free acid form of NP-1815-PX is C₂₁H₁₄N₄O₃S with a molecular weight of 402.43 g/mol uni.luarctomsci.commedchemexpress.com. The sodium salt form has a molecular formula of C₂₁H₁₃N₄NaO₃S and a molecular weight of 424.41 g/mol targetmol.comglpbio.comnih.govmedchemexpress.com. Predicted mass-to-charge ratio (m/z) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been computed uni.lu. While the use of mass spectrometry for characterization is mentioned nih.govresearchgate.net, specific fragmentation analysis data for NP-1815-PX is not detailed in the search results.
Infrared and Ultraviolet-Visible Spectroscopic Characterization of NP-1815-PX
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies sci-hub.seacs.org. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule and can provide information about conjugated systems and chromophores rsc.orgrsc.orgspectroscopyonline.comsphotonics.ru. Although these spectroscopic methods are standard tools in chemical characterization, specific IR and UV-Vis spectral data for NP-1815-PX are not detailed in the provided search results. One source mentions ATR-FTIR vmax/cm⁻¹ values of 1815 and 1785 for succinimidyl carbonyls in a different compound, indicating the type of data obtained from this technique rsc.org. UV-Vis absorption spectra are also mentioned in the characterization of other nanoparticles rsc.org.
Computational Chemistry and Molecular Modeling of NP-1815-PX
Computational chemistry and molecular modeling play an increasingly important role in understanding the properties and behavior of chemical compounds, including their interactions with biological targets. These techniques can be used to predict molecular conformations, calculate electronic properties, and simulate molecular dynamics.
Conformational Analysis and Energy Minimization of NP-1815-PX
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. Energy minimization is a computational process used to find the lowest energy conformation of a molecule. While the search results highlight the use of molecular modeling and computational chemistry in the context of P2X4 receptors and their interactions with ligands acs.orgresearchgate.netcardiff.ac.ukresearchgate.netdoi.orgacs.orgresearcher.lifeahajournals.orguea.ac.uk, specific computational studies focused solely on the conformational analysis and energy minimization of isolated NP-1815-PX are not detailed. However, such studies would be a logical step in understanding the molecule's inherent flexibility and preferred three-dimensional structures, which are relevant for its binding to a receptor.
Quantum Chemical Calculations of Electronic Properties of NP-1815-PX
Quantum chemical calculations, based on the principles of quantum mechanics, can provide insights into the electronic structure and properties of a molecule, such as charge distribution, molecular orbitals, and reactivity. These calculations can help explain a molecule's behavior and interactions. While computational approaches are mentioned in the context of predicting collision cross-sections for NP-1815-PX uni.lu and understanding receptor-ligand interactions researchgate.netcardiff.ac.ukresearchgate.net, specific quantum chemical calculations detailing the electronic properties of NP-1815-PX itself are not presented in the search results.
Molecular Properties of NP-1815-PX
Based on the available information, key molecular properties of NP-1815-PX (free acid form) are summarized below:
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₄N₄O₃S | uni.luarctomsci.commedchemexpress.com |
| Molecular Weight | 402.43 g/mol | arctomsci.commedchemexpress.com |
| Monoisotopic Mass | 402.07867 Da | uni.lu |
| XLogP (predicted) | 3.3 | uni.lu |
| Hydrogen Bond Acceptors | 4 | guidetomalariapharmacology.org |
| Hydrogen Bond Donors | 2 | guidetomalariapharmacology.org |
| Rotatable Bonds | 2 | guidetomalariapharmacology.org |
| Topological Polar Surface Area | 123.32 Ų | guidetomalariapharmacology.org |
Note: Interactive table functionality is dependent on the viewing environment.
Molecular Mechanism of Action and Receptor Selectivity of Np 1815 Px
Characterization of NP-1815-PX as a P2X4 Receptor Antagonist
NP-1815-PX functions as a selective antagonist of the P2X4 receptor medchemexpress.comresearchgate.nettargetmol.com. Its mechanism involves blocking the influx of calcium ions induced by ATP in cells expressing P2X4 receptors . This antagonism is crucial given the role of P2X4 receptor activation in processes like neuroinflammation and pain signaling .
Concentration-Dependent Inhibition of P2X4R-Mediated Responses
Studies have shown that NP-1815-PX inhibits P2X4 receptor-mediated responses in a concentration-dependent manner researchgate.net. For instance, it suppresses ATP-induced intracellular Ca2+ increases in cells expressing human, rat, and mouse P2X4 receptors researchgate.net. The inhibitory effect has been observed across a range of concentrations, from nanomolar to micromolar researchgate.net.
Determination of IC50 Values for P2X4R Antagonism
The potency of NP-1815-PX as a P2X4 receptor antagonist has been quantified by determining its half-maximal inhibitory concentration (IC50) values. The IC50 value for NP-1815-PX against human P2X4 receptors, based on ATP-induced intracellular Ca2+ increases in 1321N1 cells, has been reported to be 0.26 µM jst.go.jp. NP-1815-PX also inhibits rodent (rat and mouse) P2X4Rs with similar potency, exhibiting IC50 values around 0.26–1 µM .
Here is a table summarizing IC50 values:
| Species | Receptor | IC50 (µM) | Assay |
| Human | P2X4 | 0.26 jst.go.jp | ATP-induced intracellular Ca2+ increase researchgate.net |
| Rat | P2X4 | ≈0.26–1 | ATP-induced intracellular Ca2+ increase researchgate.net |
| Mouse | P2X4 | ≈0.26–1 | ATP-induced intracellular Ca2+ increase researchgate.net |
Selectivity Profile of NP-1815-PX Against Other P2X Receptor Subtypes
A key characteristic of NP-1815-PX is its selectivity for the P2X4 receptor over other P2X receptor subtypes medchemexpress.comresearchgate.nettargetmol.com. This selectivity is important for targeting P2X4-mediated pathways specifically without significantly affecting the functions of other related receptors.
Comparative Analysis of Inhibition Across P2X1, P2X2, P2X3, P2X7 Receptors
NP-1815-PX exhibits significantly lower potency against other P2X receptor subtypes compared to P2X4 researchgate.net. Studies have shown that it has minimal inhibitory effects on human P2X1, P2X2/3, and P2X7 receptors at concentrations where it effectively antagonizes P2X4 researchgate.net. For instance, its IC50 values for hP2X1R, hP2X2/3R, and hP2X7R are reported to be greater than 30 µM, demonstrating over 100-fold selectivity for human P2X4R .
The following table illustrates the comparative inhibition:
| Receptor Subtype | Inhibition by NP-1815-PX (at tested concentrations) | Selectivity relative to P2X4 |
| hP2X4R | Significant inhibition researchgate.net | - |
| hP2X1R | Minimal inhibition (IC50 > 30 µM) | >100-fold |
| hP2X2/3R | Minimal inhibition (IC50 > 30 µM) | >100-fold |
| hP2X7R | Minimal inhibition (IC50 > 30 µM) | >100-fold |
| rP2X3R | Minimal inhibition researchgate.net | - |
Implications of Selective P2X4R Antagonism
The selective antagonism of P2X4 receptors by NP-1815-PX has significant implications for research and potential therapeutic applications. By specifically targeting P2X4, NP-1815-PX allows for the investigation of the distinct roles of this receptor subtype in various physiological and pathological processes, such as neuropathic pain and inflammation, without confounding effects from interactions with other P2X receptors researchgate.nettargetmol.com. This selectivity supports the potential of NP-1815-PX as a tool compound for studying P2X4 receptor function and as a basis for developing targeted therapies .
Allosteric Modulation of P2X4 Receptors by NP-1815-PX
NP-1815-PX is described as a selective allosteric antagonist of P2X4 receptors researchgate.net. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site where the primary ligand (ATP in the case of P2X receptors) binds, thereby influencing the receptor's activity cardiff.ac.uk. While the precise allosteric binding site of NP-1815-PX on the P2X4 receptor is not explicitly detailed in the provided snippets, its classification as an allosteric antagonist indicates that it modulates P2X4 function through this mechanism rather than direct competition with ATP at the orthosteric site researchgate.netcardiff.ac.uk. Other allosteric modulators of P2X4 receptors, such as 5-BDBD and PSB-12054, have also been identified, suggesting the presence of distinct allosteric sites on the receptor researchgate.netfrontiersin.orgresearchgate.net.
Evidence for Allosteric Binding Site Interaction
While the precise binding site of NP-1815-PX on the P2X4 receptor is a subject of ongoing research, evidence suggests that it may interact with an allosteric binding site nih.govfrontiersin.orgacs.org. Allosteric modulators bind to a site distinct from the orthosteric ligand-binding site (where ATP binds) and modulate receptor function. The 1,4-naphthodiazepinedione class of compounds, to which NP-1815-PX belongs, has been explored for their interaction with allosteric sites on P2X4Rs nih.gov. Structural features of NP-1815-PX, such as its naphthyl substituents, are thought to enhance binding affinity to the P2X4R allosteric site . Modeling studies and comparisons with other allosteric antagonists like 5-BDBD and BX430 support the concept of NP-1815-PX binding to an allosteric pocket frontiersin.org.
Cellular and Subcellular Target Engagement of NP-1815-PX
Interaction with Microglial P2X4 Receptors
Microglial P2X4 receptors are crucial in mediating neuroinflammatory responses and chronic pain nih.govmdpi.comnih.gov. NP-1815-PX has been shown to inhibit the activity of P2X4Rs in primary cultured microglial cells nih.gov. Studies using real-time Ca²⁺ imaging have demonstrated that NP-1815-PX significantly reduces the ATP-induced increase in intracellular Ca²⁺ levels in these cells nih.gov. This inhibitory effect on microglial P2X4R activity is considered important for its observed effects in models of chronic pain nih.govresearchgate.net.
Effects on P2X4R Expressing Cell Lines
Research on NP-1815-PX has utilized cell lines engineered to express specific P2X receptor subtypes to assess its selectivity and potency. Human astrocytoma cells (1321N1) stably expressing human P2X4Rs (hP2X4R-1321N1) have been a key tool in identifying and characterizing NP-1815-PX as a potent P2X4R antagonist nih.govmdpi.com. In these cells, NP-1815-PX potently inhibited the P2X4R-mediated increase in intracellular Ca²⁺ in a concentration-dependent manner nih.gov.
The following table summarizes the inhibitory potency of NP-1815-PX on different P2X receptor subtypes in cell lines:
| Receptor Subtype | Cell Line/Species | IC₅₀ (µM) | Reference |
| hP2X4R | 1321N1 cells expressing hP2X4R | 0.26 | nih.gov |
| rP2X4R | 1321N1 cells expressing rP2X4R | ~0.26-1 | |
| mP2X4R | 1321N1 cells expressing mP2X4R | ~0.26-1 | |
| hP2X1R | >30 | ||
| hP2X2/3R | >30 | ||
| hP2X7R | 1321N1 cells expressing hP2X7R | >30 | nih.gov |
Note: This data can be used to generate an interactive table allowing users to sort by receptor subtype or IC₅₀ value.
Furthermore, NP-1815-PX has been shown to suppress contractions in guinea pig tracheal and bronchial smooth muscles, which are mediated partly through P2X4 receptors jst.go.jpnih.gov. It also suppressed the increase in intracellular Ca²⁺ concentrations induced by a TP receptor agonist in human TP receptor-expressing cells jst.go.jpnih.gov.
Impact of NP-1815-PX on Downstream Signaling Pathways
The antagonistic activity of NP-1815-PX on P2X4 receptors leads to modulation of downstream signaling pathways that are typically activated by P2X4R stimulation.
Impact of NP-1815-PX on Downstream Signaling Pathways
Modulation of Intracellular Calcium Dynamics
A primary consequence of P2X4 receptor activation is the influx of extracellular calcium into the cell mdpi.comuea.ac.uk. NP-1815-PX, by blocking the P2X4 channel, effectively inhibits this calcium influx nih.gov. Studies using calcium imaging techniques have directly measured the reduction in ATP-induced intracellular Ca²⁺ increases in P2X4R-expressing cells and primary microglia upon treatment with NP-1815-PX nih.gov. This modulation of intracellular calcium dynamics is a key mechanism by which NP-1815-PX exerts its cellular effects. For example, in primary cultured microglial cells, NP-1815-PX significantly reduced the ATP-induced increase in intracellular Ca²⁺ levels in a concentration-dependent manner nih.gov. This inhibition of calcium influx through P2X4Rs can impact various downstream processes that are calcium-dependent.
In addition to its effects on P2X4R-mediated calcium influx, NP-1815-PX has also been shown to suppress the increase in intracellular Ca²⁺ concentrations in human TP receptor-expressing cells, indicating a broader influence on calcium signaling in certain contexts jst.go.jpnih.gov.
The inhibition of P2X4R-mediated calcium influx by NP-1815-PX can also indirectly affect downstream pathways such as the P2X4R-BDNF-KCC2 pathway, which is implicated in pain signaling nih.govresearchgate.net. By suppressing P2X4R activity and the resulting calcium influx, NP-1815-PX can modulate the release of brain-derived neurotrophic factor (BDNF) from microglia and subsequently influence the function of neuronal KCC2 transporters nih.govresearchgate.netnih.gov. Furthermore, NP-1815-PX has been shown to counteract the increase of IL-1β release by inhibiting canonical and non-canonical pathways of NLRP3 inflammasome, which is linked to P2X4R activation in inflammatory processes patsnap.comresearchgate.net.
Influence on Related Inflammatory Mediators and Cytokine Release
The pharmacological targeting of the P2X4 receptor with antagonists such as NP-1815-PX has demonstrated significant influence on the release of various inflammatory mediators and cytokines, highlighting its potential therapeutic relevance in inflammatory conditions. Activation of P2X4 receptors is implicated in inflammatory processes across different tissues and disease models, including airway inflammation in asthma, post-ischemic inflammation, rheumatoid arthritis, and intestinal inflammation associated with colitis. jst.go.jppatsnap.comresearchgate.netmdpi.com
Research in a murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis evaluated the anti-inflammatory effects of NP-1815-PX. Treatment with NP-1815-PX improved several tissue inflammatory parameters. patsnap.comnih.govresearchgate.net Specifically, in colonic tissue from rats with DNBS-induced colitis, elevated levels of interleukin-1 beta (IL-1β) were observed. nih.gov While treatment with NP-1815-PX counteracted this increase, the reduction in IL-1β levels was not statistically significant compared to the DNBS group in this specific study, although other P2X4 antagonists and dexamethasone (B1670325) showed significant downregulation. nih.govnih.gov In contrast, the increase in tumor necrosis factor (TNF) concentration in the colonic tissues of DNBS-treated rats was not affected by administration of NP-1815-PX, whereas dexamethasone significantly reduced TNF levels. nih.govnih.gov
The following table summarizes the levels of IL-1β and TNF in colonic tissues from a murine model of colitis:
| Parameter | Control (pg/mg tissue) | DNBS Group (pg/mg tissue) | NP-1815-PX Treatment (pg/mg tissue) | Dexamethasone Treatment (pg/mg tissue) |
| IL-1β | 9.53 ± 5.43 | 32.73 ± 1.88 | Counteracted increase (not significantly) nih.govnih.gov | Significantly downregulated nih.govnih.gov |
| TNF | 5.39 ± 0.60 | 12.12 ± 1.78 | No significant effect nih.govnih.gov | Significantly counteracted increase nih.govnih.gov |
Beyond tissue-level effects, investigations into cellular mechanisms have provided further insight. In human monocytic THP-1 cells, stimulation with lipopolysaccharide (LPS) and ATP led to an upregulation of IL-1β release and increased activity of caspases, including caspase-1, caspase-5, and caspase-8. patsnap.comnih.govresearchgate.netresearchgate.net These caspases are key components of the NLRP3 inflammasome pathway, which is critical for the processing and release of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net Treatment with NP-1815-PX effectively prevented these increases in IL-1β release and caspase activity in THP-1 cells. patsnap.comnih.govresearchgate.netresearchgate.net This suggests that NP-1815-PX can counteract the increase of IL-1β release by inhibiting both canonical (NLRP3/Caspase-1/IL-1β) and non-canonical (NLRP3/Caspase-4–5-8/IL-1β) pathways of the NLRP3 inflammasome. nih.govresearchgate.net
Furthermore, studies in mouse bone-marrow-derived mast cells (BMMCs) have shown that NP-1815-PX can suppress the release of other inflammatory cytokines. Co-stimulation of BMMCs with ATP and prostaglandin (B15479496) E2 (PGE2) resulted in an augmented release of IL-6, IL-13, and TNF-α. nih.gov Pre-incubation with NP-1815-PX at a concentration of 10 μM significantly suppressed this augmented cytokine secretion. nih.gov This suppressive effect was specifically linked to P2X4 receptor activity, as the augmented cytokine response was not observed in BMMCs derived from P2rx4-/- mice. nih.gov These findings indicate that NP-1815-PX, through its P2X4 antagonism, can modulate the release of a range of inflammatory mediators and cytokines in different immune cell types.
| Cell Type / Model | Stimulus | Inflammatory Mediator / Cytokine | Effect of Stimulus | Effect of NP-1815-PX (Selected Findings) | Citations |
| Murine Colonic Tissue (Colitis) | DNBS | IL-1β | Increased | Counteracted increase (not significantly) | patsnap.comnih.govresearchgate.netnih.gov |
| Murine Colonic Tissue (Colitis) | DNBS | TNF | Increased | No significant effect | nih.govnih.gov |
| Human Monocytic THP-1 Cells | LPS + ATP | IL-1β | Upregulated release | Prevented release | patsnap.comnih.govresearchgate.netresearchgate.net |
| Human Monocytic THP-1 Cells | LPS + ATP | Caspase-1, -5, -8 activity | Upregulated | Prevented upregulation | patsnap.comnih.govresearchgate.netresearchgate.net |
| Mouse Bone-Marrow-Derived Mast Cells | ATP + PGE2 | IL-6 | Augmented release | Significantly suppressed release | nih.gov |
| Mouse Bone-Marrow-Derived Mast Cells | ATP + PGE2 | IL-13 | Augmented release | Significantly suppressed release | nih.gov |
| Mouse Bone-Marrow-Derived Mast Cells | ATP + PGE2 | TNF-α | Augmented release | Significantly suppressed release | nih.gov |
Preclinical Pharmacological Investigations of Np 1815 Px
In Vitro Pharmacological Activity of NP-1815-PX
In vitro studies have provided insights into the direct effects of NP-1815-PX at the cellular and tissue levels, highlighting its interaction with P2X4 receptors and its influence on key physiological processes.
Effects on Cell-Based Models of Inflammatory Responses
NP-1815-PX has demonstrated effects on cell-based models relevant to inflammatory responses. In primary cultured microglial cells, NP-1815-PX (at concentrations of 0.3 and 1 μM) significantly reduced the increase in intracellular calcium concentration induced by ATP (50 μM). nih.gov This suggests an inhibitory effect on P2X4R-mediated calcium influx in these cells, which are known to play a role in neuroinflammation. nih.govfrontiersin.org
Furthermore, studies in THP-1 cells, a human monocytic cell line often used to model inflammatory responses, showed that NP-1815-PX treatment prevented the upregulation of IL-1β release and the activity of caspase-1, caspase-5, and caspase-8 induced by lipopolysaccharide (LPS) and ATP. nih.govresearchgate.net These findings indicate that NP-1815-PX can interfere with inflammasome signaling pathways activated in inflammatory conditions. nih.govresearchgate.net
Modulation of Smooth Muscle Contractions in Guinea Pig Trachea and Bronchi
Investigations in guinea pig tracheal and bronchial smooth muscles (TSM and BSM) have shown that NP-1815-PX can modulate contractions. NP-1815-PX (at 10-5 M) strongly suppressed ATP-induced contractions in epithelium-intact TSM. nih.govjst.go.jp This suppression was also observed with indomethacin (B1671933) and a prostanoid EP1 receptor antagonist. nih.govjst.go.jp
NP-1815-PX (at concentrations ranging from 10-5 to 10-4 M) strongly suppressed contractions in epithelium-denuded TSM and BSM induced by U46619 (a TP receptor agonist) and prostaglandin (B15479496) F2α (PGF2α). nih.govjst.go.jp These contractions were largely inhibited by SQ 29,548, a prostanoid TP receptor antagonist. nih.govjst.go.jp
However, NP-1815-PX (at 10-4 M) did not substantially inhibit TSM/BSM contractions induced by carbachol, histamine, neurokinin A, or 50 mM KCl. nih.govjst.go.jp
The effects of NP-1815-PX on smooth muscle contraction are summarized in the table below:
| Stimulus | Tissue | Epithelium | Effect of NP-1815-PX (Concentration) | Related Antagonists/Agonists |
| ATP | Guinea Pig TSM | Intact | Strongly suppressed (10-5 M) | Indomethacin, ONO-8130 |
| U46619, PGF2α | Guinea Pig TSM and BSM | Denuded | Strongly suppressed (10-5-10-4 M) | SQ 29,548 |
| Carbachol | Guinea Pig TSM and BSM | Not specified | No substantial inhibition (10-4 M) | - |
| Histamine | Guinea Pig TSM and BSM | Not specified | No substantial inhibition (10-4 M) | - |
| Neurokinin A | Guinea Pig TSM and BSM | Not specified | No substantial inhibition (10-4 M) | - |
| 50 mM KCl | Guinea Pig TSM and BSM | Not specified | No substantial inhibition (10-4 M) | - |
Mechanisms Underlying Smooth Muscle Relaxation Beyond P2X4R
The findings from the guinea pig smooth muscle studies suggest that NP-1815-PX inhibits TSM and BSM contractions mediated through the TP receptor, in addition to its primary action on the P2X4 receptor. nih.govjst.go.jp The stimulation of P2X4R is thought to mainly induce EP1 receptor-related mechanisms. nih.govjst.go.jp NP-1815-PX also strongly suppressed the increase in intracellular Ca2+ concentrations induced by U46619 in human TP receptor-expressing cells, further supporting its interaction with the TP receptor pathway. nih.govjst.go.jp
In Vivo Efficacy Studies of NP-1815-PX in Animal Models
In vivo studies have investigated the efficacy of NP-1815-PX in animal models, particularly focusing on its effects in models of neuropathic pain.
Anti-Allodynic Effects in Mouse Models of Neuropathic Pain
Intrathecal administration of NP-1815-PX has been shown to produce anti-allodynic effects in mouse models of chronic pain caused by nerve damage. nih.govnih.govresearchgate.net This effect is observed without altering acute pain sensitivity or motor function. nih.govnih.govresearchgate.net
In a mouse model of herpetic pain, intrathecal NP-1815-PX suppressed the induction of mechanical allodynia. nih.govresearchgate.netresearchgate.net In this model, P2X4R upregulation in the spinal cord occurred exclusively in microglia. nih.govresearchgate.net The model also exhibited downregulation of K+/Cl− cotransporter 2 (KCC2), which is implicated in dorsal horn neuron hyperexcitability. nih.govresearchgate.net This downregulation was restored by intrathecal treatment with NP-1815-PX or by interfering with brain-derived neurotrophic factor (BDNF) signaling, a microglial factor activated by P2X4R and implicated in KCC2 downregulation. nih.govresearchgate.netresearchgate.net
Spinal Nerve Transection Models
In a chronic pain model generated by transecting the 4th lumbar spinal nerve in mice, spinal nerve transection resulted in a significant decrease in the withdrawal threshold of the hindpaw at 7 days post-surgery. nih.govresearchgate.net Intrathecal administration of NP-1815-PX on day 7 significantly ameliorated this decreased threshold. nih.govresearchgate.net This suppressive effect on mechanical allodynia was measured by assessing the withdrawal threshold of the hindpaw to mechanical stimulation using von Frey filaments. nih.govresearchgate.net
The effect of intrathecal NP-1815-PX on paw withdrawal threshold in a spinal nerve transection model is illustrated by the following data points:
| Treatment Group | Time Point Post-Surgery | Paw Withdrawal Threshold (g) |
| Before surgery (d0) | 0 days | Baseline |
| Vehicle (PBS) | 7 days | Significantly decreased |
| NP-1815-PX (30 pmol/5 μl) | 7 days (after injection) | Significantly ameliorated |
Note: Data are representative of findings where NP-1815-PX treatment resulted in a statistically significant increase in withdrawal threshold compared to vehicle-treated mice at the same time point. nih.govresearchgate.net
Herpetic Pain Models
In a mouse model of herpetic pain induced by inoculation with herpes simplex virus type 1 (HSV-1), P2X4R upregulation was observed specifically in spinal microglia nih.gov. Intrathecal administration of NP-1815-PX suppressed the induction of mechanical allodynia in this model nih.gov. This suggests that P2X4R activation in spinal microglia is involved in the induction of herpetic pain, and NP-1815-PX can mitigate this effect nih.gov. The herpetic pain model also exhibited downregulation of the K+/Cl− cotransporter 2 (KCC2), which is linked to dorsal horn neuron hyperexcitability; this downregulation was restored by intrathecal treatment with NP-1815-PX nih.gov.
Anti-Inflammatory Effects in Murine Models
NP-1815-PX has shown anti-inflammatory properties in murine models.
Reduction of Microglial Activation
Studies indicate that NP-1815-PX can reduce microglial activation. In a mouse model of herpetic pain, P2X4R upregulation in the spinal cord occurred exclusively in microglia, and intrathecal NP-1815-PX suppressed the induction of mechanical allodynia nih.gov. The morphology of spinal microglia in HSV-1-inoculated mice changed from a ramified to a hypertrophic or amoeboid shape, characteristic of activated microglia, and their numbers increased nih.gov. The time-course of P2X4R upregulation in spinal microglia paralleled the induction of HSV-1-induced mechanical allodynia, suggesting the involvement of P2X4R activation in spinal microglia in herpetic pain induction nih.gov. NP-1815-PX (1 µM) significantly reduced the ATP-induced increase in intracellular Ca²⁺ in primary cultured microglial cells nih.gov.
Suppression of Inflammatory Cytokines
Research in a murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis investigated the anti-inflammatory effects of NP-1815-PX. Oral administration of NP-1815-PX attenuated the decrease in body weight resulting from colitis and ameliorated macroscopic and microscopic colonic tissue damage nih.gov. NP-1815-PX also decreased tissue IL-1β levels and caspase-1 expression and activity nih.gov. However, it was ineffective at downregulating colonic tissue increase of tumor necrosis factor nih.gov. In THP-1 cells, NP-1815-PX treatment prevented LPS and ATP-induced upregulation of IL-1β release and NLRP3, caspase-1, caspase-5, and caspase-8 activity researchgate.net.
A summary of anti-inflammatory effects in the murine colitis model is presented in the table below:
| Parameter | DNBS Control | NP-1815-PX Treatment | Dexamethasone (B1670325) Treatment |
| Body Weight Decrease | Attenuated | Attenuated | Not attenuated |
| Spleen Weight Increase | Attenuated | Attenuated | Attenuated |
| Macroscopic Colonic Damage | Ameliorated | Ameliorated | Ameliorated |
| Microscopic Colonic Damage | Ameliorated | Ameliorated | Ameliorated |
| Tissue IL-1β Levels | Decreased | Decreased | Decreased |
| Caspase-1 Expression/Activity | Decreased | Decreased | Decreased |
| Tissue TNF Levels | Unchanged | Unchanged | Downregulated |
Impact on Acute Nociceptive Pain and Motor Function in Animal Studies
Intrathecal administration of NP-1815-PX has been evaluated for its effects on acute nociceptive pain and motor function in animal models. In mice with traumatic nerve damage and in a herpetic pain model, intrathecal administration of NP-1815-PX produced an anti-allodynic effect without affecting acute nociceptive pain or motor function nih.gov. This suggests that NP-1815-PX selectively targets pathological pain mechanisms without impairing normal pain sensation or motor coordination nih.gov.
Preclinical Pharmacokinetics and Metabolism of NP-1815-PX in Animal Models
Preclinical investigations have begun to characterize the pharmacokinetic profile of NP-1815-PX in animal models.
Metabolic Pathways and Metabolite Identification in Animal Systems
While specific metabolic transformations (e.g., oxidation, reduction, hydrolysis, conjugation) of NP-1815-PX in animal models are not detailed in the examined sources, the general metabolic fate of benzodiazepine-related structures and compounds with similar functional groups often involves hepatic biotransformation via cytochrome P450 enzymes and subsequent conjugation reactions. However, without specific studies on NP-1815-PX, this remains speculative.
Research on related compounds within the naphtho[1,2-b] guidetopharmacology.orgguidetomalariapharmacology.orgdiazepinedione class, to which NP-1815-PX belongs, has explored structure-activity relationships and pharmacokinetic properties. For instance, studies optimizing related P2X4 inhibitors have sometimes noted factors influencing metabolic stability, such as increased clearance in rat hepatocytes for certain structural modifications sci-hub.se. However, these findings pertain to different compounds and cannot be directly extrapolated to NP-1815-PX.
Excretion Routes and Clearance Rates in Preclinical Species
Specific, quantitative data on the excretion routes and clearance rates of NP-1815-PX in preclinical animal species are not comprehensively reported in the available search results. The compound's water solubility nih.gov might suggest a propensity for renal excretion, either as the parent compound or as hydrophilic metabolites.
Studies involving radiolabeled compounds structurally related to NP-1815-PX, developed as potential PET tracers from the naphtho[1,2-b] guidetopharmacology.orgguidetomalariapharmacology.orgdiazepinedione class, have provided some insights into clearance pathways in mice. For two such radiolabeled tracers, [18F]44 and [18F]64, clearance was observed to be predominantly hepatobiliary (approximately 99% and 70%, respectively) with some renal excretion (approximately 1% and 30%, respectively). doi.org While these data offer a general indication of how compounds within this structural class might be cleared, they are not directly representative of NP-1815-PX itself.
The limited central nervous system (CNS) penetration of NP-1815-PX nih.govnih.gov suggests that distribution into the brain is not a major clearance pathway from the systemic circulation.
Structure Activity Relationships Sar and Rational Design of Np 1815 Px Analogs
Identification of Key Structural Features for P2X4R Binding and Activity
Studies on NP-1815-PX and related 1,4-naphthodiazepinedione derivatives have aimed to identify the structural elements critical for potent and selective P2X4R antagonism. The core 1,4-naphthodiazepinedione scaffold is a key feature of this class of P2X4R antagonists patsnap.comnih.gov.
Role of Naphthyl Substituents in Binding Affinity
Research into the SAR of 1,4-naphthodiazepinediones, the class to which NP-1815-PX belongs, has explored the impact of substitutions on the naphthyl rings. These naphthyl substituents are understood to enhance binding affinity to the allosteric site of the P2X4R . Specifically, modifications on the naphthalene (B1677914) 6-position, but not the 7-position, have been found to be amenable to substitution leading to potent analogues patsnap.com.
Significance of 5-Position Modifications for Optimization
The modification of the phenyl ring at the 5-position of the diazepine (B8756704) ring is significant for optimizing the properties of NP-1815-PX analogs patsnap.comnih.gov. Replacing the 5-phenyl ring with a pyridine (B92270) moiety, as seen in some analogs, has been shown to increase affinity at the P2X4R nih.govacs.org. The nature and position of substituents on this phenyl ring, such as the meta-substitution in NP-1815-PX, are important for properties like water solubility . Further investigations have explored para-substitution on the phenyl group at the N5 position nih.gov.
Systematic Chemical Modifications and Their Impact on Potency and Selectivity
Systematic chemical modifications of the 1,4-naphthodiazepinedione scaffold have been undertaken to improve potency and selectivity towards P2X4R. Modifications have included exploring different substitutions on the naphthyl rings and the phenyl ring at the 5-position patsnap.comnih.gov. For instance, a 4-pyridyl analogue (MRS4719) and a 6-methyl analogue (MRS4596), derived from a related antagonist, demonstrated high potency at human P2X4R and selectivity over other P2X subtypes patsnap.comahajournals.orgresearchgate.net.
| Compound | Structure Class | Target | hP2X4R IC₅₀ (µM) | Selectivity vs. Other P2XRs | Reference |
|---|---|---|---|---|---|
| NP-1815-PX | 1,4-naphthodiazepinedione | P2X4R | 0.26 | >30-fold (hP2X1R, rP2X3R, hP2X2/3R, hP2X7R), 7.3-fold (hP2X2R) nih.gov | nih.gov |
| MRS4719 | 1,4-naphthodiazepinedione | P2X4R | 0.503 | Selective vs. hP2X1R, hP2X2/3R, hP2X3R patsnap.com | patsnap.comahajournals.orgresearchgate.net |
| MRS4596 | 1,4-naphthodiazepinedione | P2X4R | 1.38 | Selective vs. hP2X1R, hP2X2/3R, hP2X3R patsnap.com | patsnap.comahajournals.orgresearchgate.net |
These studies indicate that specific modifications can significantly impact the antagonist activity and subtype selectivity of these compounds.
Computational Docking Studies of NP-1815-PX and its Analogs with P2X4R
Computational docking studies are employed to predict the binding mode and affinity of ligands to a target protein. For P2X4R antagonists, including compounds related to NP-1815-PX, docking simulations have been used to understand their interaction with the receptor, particularly at allosteric binding sites cardiff.ac.ukfrontiersin.org. The availability of P2X receptor crystal structures, including that of zebrafish P2X4, has facilitated the use of docking studies to explore ligand binding pockets acs.orgcardiff.ac.ukuea.ac.ukd-nb.info. These studies can help to identify key residues involved in binding and inform the design of improved analogs cardiff.ac.ukfrontiersin.org.
Strategies for Improving Bioavailability and CNS Penetration of NP-1815-PX
One limitation of NP-1815-PX is its limited penetration into the central nervous system (CNS) due to its polarity researchgate.netresearchgate.netresearchgate.netnih.gov. This characteristic affects its bioavailability, particularly for conditions requiring CNS activity researchgate.netresearchgate.net. Strategies to improve the bioavailability and CNS penetration of NP-1815-PX or its analogs are crucial for their therapeutic potential in neurological disorders. The development of more lipophilic analogs or the use of specific delivery methods could be considered nih.govmdpi.com. For instance, a brain-permeable analog of NP-1815-PX (NC-2600) has been developed and evaluated in clinical trials, although its structure is undisclosed nih.govresearchgate.netnih.gov. This indicates that chemical modifications can lead to improved CNS penetration within this compound class.
Advanced Analytical Methodologies for Np 1815 Px Research
Development of Robust Chromatographic Methods for NP-1815-PX Quantification
The quantification of NP-1815-PX in research settings relies heavily on chromatographic techniques, which provide the necessary separation power to isolate the compound from complex mixtures. The development of robust methods involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection methods to achieve high sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection
High-Performance Liquid Chromatography coupled with Mass Spectrometric detection (HPLC-MS) is a widely used and powerful technique for the analysis of small molecules like NP-1815-PX. This hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the identification and quantification of the target compound even in complex biological samples. LC-MS/MS, a tandem mass spectrometry approach, has been employed in studies involving NP-1815-PX, particularly for pharmacokinetic profiling to measure plasma and tissue concentrations . This indicates the applicability and necessity of sensitive MS detection following chromatographic separation for NP-1815-PX analysis. The use of LC-MS/MS allows for the differentiation of the parent compound from potential metabolites or interfering substances.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the stationary phase and operating at higher pressures. This results in improved separation speed, resolution, and sensitivity compared to conventional HPLC researchgate.net. While specific detailed applications of UPLC solely for NP-1815-PX quantification were not extensively detailed in the available information, UPLC is a well-established technique in modern analytical chemistry and bioanalysis. Its advantages in terms of speed and sensitivity make it highly suitable for high-throughput analysis and for samples where the amount of analyte is limited. The coupling of UPLC with mass spectrometric detection further enhances its capabilities for the analysis of compounds like NP-1815-PX, offering potential benefits for reducing analysis time and improving detection limits in research studies.
In Situ Detection and Imaging Techniques for NP-1815-PX in Biological Tissues
Investigating the distribution and localization of NP-1815-PX within biological tissues provides valuable insights into its mechanism of action and potential targets. In situ detection and imaging techniques allow for the visualization of the compound within its biological context without extensive tissue processing that could alter its distribution. While specific applications of these techniques directly for NP-1815-PX were not prominently featured in the search results, the principles and methodologies of in situ imaging are highly relevant to NP-1815-PX research. Techniques such as Mass Spectrometry Imaging (MSI), including MALDI-MSI, are capable of visualizing the spatial distribution of various molecules, including metabolites, within tissue sections nih.gov. Spectroscopic methods, such as Visible-Near Infrared (Vis-NIR) spectroscopy, have also been explored for the non-destructive assessment of tissue properties and potentially the presence of specific compounds, although depth of detection can be a factor frontiersin.org. The application of such imaging techniques to NP-1815-PX would involve developing specific protocols for sample preparation, matrix application (for MALDI-MSI), and data analysis to accurately map the compound's presence and concentration within different tissue types.
Bioanalytical Approaches for Metabolite Profiling of NP-1815-PX
Understanding the metabolic fate of NP-1815-PX in biological systems is essential for comprehensive research. Bioanalytical approaches for metabolite profiling aim to identify and quantify the various metabolic products formed after the administration or exposure to NP-1815-PX. These studies are typically performed using advanced analytical platforms. LC-MS/MS-based metabolomics platforms have been utilized in conjunction with other bioanalytical techniques in research contexts that could be applied to studying the metabolism of compounds like NP-1815-PX researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used for high-throughput metabolomics analysis of biological specimens such as blood, urine, and tissue, providing a broad picture of metabolic processes acs.org. The application of these techniques to NP-1815-PX would involve collecting biological samples, extracting metabolites, and analyzing them using high-resolution MS or NMR to identify and quantify the parent compound and its transformation products. This requires sophisticated data processing and statistical analysis to interpret the complex metabolic profiles.
Future Directions and Research Challenges for Np 1815 Px
Exploration of Additional Pathophysiological Roles for P2X4 Receptors and NP-1815-PX
Research has established a significant role for P2X4 receptors in neuropathic pain, particularly through their expression on spinal microglia. researchgate.netfrontiersin.orgsemanticscholar.org Activation of microglial P2X4 receptors contributes to mechanical allodynia, a prominent symptom of neuropathic pain, partly by inducing the release of brain-derived neurotrophic factor (BDNF). mdpi.comfrontiersin.orgresearchgate.net NP-1815-PX has shown anti-allodynic effects in chronic pain models, supporting the targeting of microglial P2X4R for pain management. mdpi.comfrontiersin.orgresearchgate.netmdpi.com
Beyond neuropathic pain, P2X4 receptors are expressed in various cell types, including neurons, glial cells, and immune cells, suggesting broader pathophysiological involvement. mdpi.comresearchgate.netnih.govd-nb.info Studies indicate potential roles for P2X4 in conditions such as alcohol use disorders, neurodevelopmental disorders, airway inflammation in asthma, post-ischemic inflammation, rheumatoid arthritis, neurodegenerative diseases, and metabolic syndrome. mdpi.comresearchgate.net NP-1815-PX has shown anti-inflammatory effects in a murine model of colitis, suggesting its potential in managing bowel inflammation by inhibiting NLRP3 inflammasome signaling pathways. d-nb.infolarvol.com It also inhibits contractions in guinea pig tracheal and bronchial smooth muscles, which could be relevant to asthma. targetmol.commedchemexpress.comnih.govjst.go.jp
Future research should systematically investigate the effects of NP-1815-PX in these diverse conditions to elucidate the full spectrum of P2X4 receptor involvement and the therapeutic potential of its antagonism. This includes exploring its impact on P2X4 receptors in different cell subtypes and their specific contributions to disease progression.
Investigation of Potential Synergistic Effects of NP-1815-PX with Other Therapeutic Agents
The complex nature of many diseases where P2X4 receptors are implicated often involves multiple signaling pathways. Exploring potential synergistic effects of NP-1815-PX with other therapeutic agents could lead to more effective treatment strategies.
One area of investigation is the potential for synergy with agents targeting inflammatory pathways. For instance, studies have shown that NP-1815-PX can suppress the augmented cytokine secretion induced by co-stimulation with ATP and prostaglandin (B15479496) E2 (PGE2) in mast cells, suggesting an interaction with prostanoid signaling. mdpi.comresearchgate.net Specifically, the effects of ATP were inhibited by P2X4R antagonists like NP-1815-PX, while the effects of PGE2 were mediated by EP3 receptors. mdpi.comresearchgate.net This indicates a potential for synergistic anti-inflammatory effects when combining NP-1815-PX with agents that modulate PGE2 or EP3 receptor activity.
Further research is needed to identify other therapeutic agents that could exhibit synergistic effects with NP-1815-PX. This could involve in vitro and in vivo studies combining NP-1815-PX with existing treatments for conditions like neuropathic pain, inflammatory bowel disease, or asthma to assess enhanced efficacy and potentially lower required doses of individual compounds.
Development of Targeted Delivery Systems for NP-1815-PX
While NP-1815-PX has demonstrated efficacy in preclinical models, its physicochemical properties, such as polarity, may limit its penetration into certain tissues, particularly the central nervous system (CNS). nih.govd-nb.inforesearchgate.net This is a significant challenge, especially for conditions affecting the brain and spinal cord, such as neuropathic pain and neurodegenerative diseases.
Developing targeted delivery systems could overcome these limitations and enhance the therapeutic efficacy of NP-1815-PX. Nanomedicine approaches, such as encapsulating NP-1815-PX in nanoparticles or liposomes, could improve its solubility, stability, and targeted delivery to specific cells or tissues expressing P2X4 receptors, such as activated microglia in the spinal cord. researchgate.net
Research in this area should focus on designing and evaluating delivery systems that can effectively transport NP-1815-PX across biological barriers, ensure its release at the target site, and minimize off-target exposure. This could involve exploring various biomaterials and drug delivery technologies to optimize the pharmacokinetic and pharmacodynamic properties of NP-1815-PX.
Unraveling Potential Off-Target Activities and Their Mechanistic Basis
While NP-1815-PX is described as a selective P2X4 receptor antagonist, investigations into potential off-target activities are crucial for a comprehensive understanding of its pharmacological profile and to mitigate potential side effects. medchemexpress.commedchemexpress.comresearchgate.netnih.gov
Studies have indicated that at higher concentrations, NP-1815-PX may exhibit effects beyond P2X4 receptor antagonism. For example, in guinea pig tracheal and bronchial smooth muscle, NP-1815-PX strongly suppressed contractions mediated through the thromboxane (B8750289) TP receptor in addition to the P2X4 receptor. nih.govjst.go.jp It also suppressed U46619-induced increases in intracellular Ca2+ in human TP receptor-expressing cells. nih.govjst.go.jp This suggests that NP-1815-PX may have antagonistic effects on the TP receptor, potentially by directly binding to it or affecting downstream signaling. jst.go.jp
Future research should employ comprehensive off-target profiling studies using various in vitro assays and screening panels to identify any other receptors, enzymes, or transporters that NP-1815-PX may interact with. Mechanistic studies are then needed to understand the basis of these off-target activities and their potential clinical implications. Resolving contradictory findings regarding dose-dependent efficacy, particularly in IL-1β suppression where higher concentrations show inhibition, may require receptor binding assays, the use of knockout models, and transcriptomic profiling to distinguish P2X4-mediated effects from off-target interactions.
Remaining Questions and Long-Term Research Vision for NP-1815-PX
Despite promising preclinical results, several key questions remain regarding NP-1815-PX. The limited CNS penetration of NP-1815-PX itself necessitates the development of strategies to address this for neurological applications. nih.govd-nb.inforesearchgate.net While a more CNS-penetrating P2X4R antagonist, NC-2600, has entered clinical trials, further research on NP-1815-PX or its derivatives with improved CNS permeability is warranted. semanticscholar.orgresearchgate.net
Another important aspect is understanding potential sex-specific differences in the efficacy of P2X4 receptor modulation. Research suggests that female mice may be resistant to the antagonism of P2X4R in certain pain models, highlighting the need to investigate the effects of NP-1815-PX in both sexes. mdpi.com
The long-term research vision for NP-1815-PX involves fully characterizing its therapeutic potential across a range of inflammatory and pain-related conditions. This includes conducting further preclinical studies in relevant disease models, optimizing its pharmacokinetic properties through targeted delivery systems, and thoroughly investigating its safety profile and potential off-target effects. Ultimately, the goal is to determine if NP-1815-PX or optimized derivatives can be successfully translated into effective and safe therapeutic agents for human use, potentially addressing unmet medical needs in conditions where P2X4 receptors play a significant role.
Conclusion
Synthesis of Major Findings Regarding NP-1815-PX as a P2X4R Antagonist
Research has established NP-1815-PX as a selective antagonist of the P2X4 receptor medchemexpress.comnih.govguidetopharmacology.orgresearchgate.net. Studies utilizing cell lines expressing human, rat, and mouse P2X4Rs have demonstrated that NP-1815-PX potently inhibits ATP-induced calcium influx mediated by these receptors nih.govresearchgate.net. Specifically, NP-1815-PX shows significantly higher selectivity for P2X4R compared to other P2X subtypes like P2X1, P2X2, P2X3, P2X2/3, and P2X7 nih.gov.
Preclinical in vivo studies, particularly in rodent models of chronic pain, have provided key insights into the functional effects of NP-1815-PX. Intrathecal administration of NP-1815-PX has been shown to produce anti-allodynic effects in mouse models of traumatic nerve damage and herpetic pain nih.govresearchgate.netresearchgate.netnih.gov. These effects were observed without significantly impacting acute nociceptive pain or motor function nih.govresearchgate.netresearchgate.netnih.gov. The anti-allodynic effect in chronic pain models is hypothesized to involve the inhibition of P2X4R expressed on spinal microglia, which are known to play a crucial role in the development of pathological chronic pain following nerve injury nih.govresearchgate.netnih.govmdpi.comnih.govcardiff.ac.uk. Furthermore, NP-1815-PX has demonstrated anti-inflammatory activity in a murine model of colitis, attenuating tissue inflammatory parameters and visceral pain nih.govpatsnap.comresearchgate.net. In this model, NP-1815-PX treatment prevented the reduction of occludin expression and inhibited the release of IL-1β and the activity of caspases involved in the NLRP3 inflammasome pathway in cellular models nih.govresearchgate.net. Studies on guinea pig tracheal and bronchial smooth muscles also indicate that NP-1815-PX can inhibit contractions mediated through the TP receptor, in addition to its effects on P2X4R-related mechanisms, suggesting potential utility in conditions like asthma researchgate.netpatsnap.comjst.go.jp.
Summary of Key Preclinical Findings:
| Model/Study Type | Key Finding | Citation |
| In vitro (P2X4R-expressing cells) | Potent and selective inhibition of ATP-induced Ca²⁺ influx via P2X4R. | nih.govresearchgate.net |
| Mouse model of traumatic nerve damage | Anti-allodynic effect upon intrathecal administration. | nih.govresearchgate.netresearchgate.netnih.gov |
| Mouse model of herpetic pain | Suppression of mechanical allodynia induction upon intrathecal administration. | nih.govresearchgate.netresearchgate.netnih.gov |
| Murine model of colitis | Attenuation of inflammatory parameters, visceral pain, and preservation of occludin expression. | nih.govpatsnap.comresearchgate.net |
| Guinea pig tracheal/bronchial smooth muscle | Inhibition of contractions mediated via P2X4R-related mechanisms and TP receptor. | researchgate.netpatsnap.comjst.go.jp |
Broader Implications of NP-1815-PX Research for Purinergic Signaling and Therapeutic Design
The research on NP-1815-PX reinforces the significant role of purinergic signaling, particularly involving the P2X4 receptor, in various pathophysiological processes, including chronic pain and inflammation researchgate.netmdpi.comfrontiersin.org. The success of NP-1815-PX in preclinical models highlights the potential of selectively targeting P2X4R as a therapeutic strategy. Its ability to modulate microglial activity and downstream signaling pathways, such as the BDNF-KCC2 pathway implicated in neuropathic pain, underscores the importance of glial-neuronal interactions in disease states nih.govcardiff.ac.uk.
The identification and characterization of selective antagonists like NP-1815-PX are crucial for dissecting the specific contributions of P2X4R within the complex purinergic system. While ATP can activate multiple P2X and P2Y receptors, a selective antagonist allows researchers to isolate the effects mediated solely through P2X4R activation. This specificity is vital for understanding disease mechanisms and designing targeted therapies with potentially fewer off-target effects.
Furthermore, the findings regarding NP-1815-PX's effects on smooth muscle contraction mediated by the TP receptor researchgate.netpatsnap.comjst.go.jp, in addition to P2X4R, suggest that some P2X4R antagonists may have broader pharmacological profiles that could be leveraged for treating complex conditions involving multiple signaling pathways. This also emphasizes the need for thorough characterization of the target specificity of purinergic modulators.
Future Prospects and Translational Potential of NP-1815-PX (based on preclinical findings)
Based on the promising preclinical findings, NP-1815-PX demonstrates translational potential, particularly in the management of chronic pain and inflammatory conditions. Its efficacy in rodent models of neuropathic pain suggests it could represent a novel therapeutic approach for conditions like nerve damage-induced pain and herpetic pain nih.govresearchgate.netresearchgate.netnih.gov. The observed anti-inflammatory effects in colitis models also indicate potential applications in inflammatory bowel diseases nih.govpatsnap.comresearchgate.net.
While preclinical results are encouraging, further research is necessary to fully assess the translational potential of NP-1815-PX. This includes comprehensive pharmacokinetic and pharmacodynamic studies, as well as investigations into its safety profile, which were outside the scope of this summary based on the user's exclusions. The observation that intrathecal administration was effective in pain models while oral administration was not researchgate.netnih.gov highlights the importance of delivery methods and the need for potential formulation strategies to achieve therapeutic concentrations at target sites, especially considering its reported polarity and limited CNS penetration researchgate.net.
The development of NP-1815-PX and similar selective P2X4R antagonists provides valuable tools for ongoing research into the roles of P2X4R in various pathologies, including neurodegenerative diseases, stroke, and asthma, where P2X4R activation is also implicated researchgate.netresearchgate.netnih.govpatsnap.com. Continued investigation into the precise mechanisms by which NP-1815-PX exerts its effects and its interaction with other signaling pathways will be crucial for guiding its potential clinical development.
Q & A
Q. What experimental models are most suitable for studying NP-1815-PX's mechanism of action?
NP-1815-PX has been validated in in vitro (e.g., THP-1 monocytes, guinea pig tracheal/bronchial smooth muscle strips) and in vivo models (e.g., DNBS-induced colitis in mice). For P2X4 receptor antagonism studies, THP-1 cells primed with LPS and ATP are recommended to assess NLRP3 inflammasome activity and IL-1β release . For airway hyperresponsiveness, isolated tracheal/bronchial smooth muscle preparations exposed to ATP or prostaglandin agonists (e.g., U46619, PGF2α) are effective .
Q. What are the standard concentrations of NP-1815-PX used in preclinical studies?
- In vitro: 0.1–10 µM for cell-based assays (e.g., IL-1β release in THP-1 cells) .
- Ex vivo: 10⁻⁵ M to 10⁻⁴ M for smooth muscle contraction/relaxation studies .
- In vivo: 3–30 mg/kg in murine colitis models, administered orally . Dose optimization is critical due to its dual effects on contraction/relaxation and potential off-target receptor interactions at higher concentrations .
Q. How should researchers account for NP-1815-PX's solubility limitations in experimental design?
NP-1815-PX requires dissolution in DMSO for in vitro studies (final DMSO concentration ≤0.03%) . For in vivo administration, a solid dispersion formulation is recommended to enhance bioavailability, as described in colitis models .
Advanced Research Questions
Q. How does NP-1815-PX exhibit both pro-contractile and relaxant effects in airway smooth muscles?
NP-1815-PX demonstrates concentration-dependent dual modulation:
- At lower concentrations (10⁻⁶–10⁻⁵ M), it antagonizes P2X4 receptors, reducing ATP-induced contractions .
- At higher concentrations (>10⁻⁴ M), it inhibits thromboxane A2 (TXA2)-mediated contractions via prostaglandin TP receptors and prostaglandin E2 (PGE2)-mediated effects via EP1 receptors . Researchers must perform dose-response curves in multiple agonist conditions (e.g., ATP, U46619) to disentangle these mechanisms .
Q. Why does NP-1815-PX reduce IL-1β but not TNF-α in DNBS-induced colitis?
NP-1815-PX selectively targets NLRP3 inflammasome pathways (caspase-1/IL-1β axis) without affecting TNF-α, which is regulated by separate NF-κB-dependent mechanisms. This specificity was confirmed in colitis models, where NC-2600 (another P2X4 antagonist) and dexamethasone showed broader anti-inflammatory effects . To validate this, compare cytokine profiles in P2X4 knockout vs. wild-type models.
Q. What methodological approaches resolve contradictions in NP-1815-PX's receptor selectivity?
- Use competitive binding assays with radiolabeled ATP to confirm P2X4 receptor affinity .
- Employ receptor knockout models (e.g., P2X4⁻/⁻ mice) to isolate off-target effects on TP/EP1 receptors .
- Combine patch-clamp electrophysiology (for ion channel activity) with calcium imaging to assess downstream signaling .
Q. How can researchers optimize statistical analysis for NP-1815-PX's concentration-dependent effects?
- Apply one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cytokine levels, caspase activity) .
- Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values for receptor antagonism .
- Report effect sizes and confidence intervals to clarify marginal outcomes (e.g., NP-1815-PX's non-significant IL-1β reduction in some studies) .
Data Interpretation & Reproducibility
Q. What controls are essential for ensuring reproducibility in NP-1815-PX studies?
- Include vehicle controls (DMSO at matching concentrations) .
- Use dexamethasone (1 mg/kg) as a positive control in colitis models .
- Validate P2X4 receptor expression via Western blot or qPCR in new model systems .
Q. How should researchers address variability in NP-1815-PX's efficacy across species?
NP-1815-PX shows differential potency in human (hP2X4) vs. rodent (mP2X4) receptors due to structural variations. Pre-test species-specific receptor homology and adjust dosing accordingly . For cross-species comparisons, use heterologous expression systems (e.g., HEK293 cells expressing hP2X4 or mP2X4) .
Q. What steps mitigate confounding factors in IL-1β release assays?
- Standardize LPS priming duration (3 hours) and ATP stimulation time (1 hour) in THP-1 cells .
- Measure extracellular ATP levels (via luciferase assays) to rule out endogenous ATP interference .
- Include caspase-1 inhibitors (e.g., Z-YVAD-FMK) to confirm inflammasome-specific effects .
Tables of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
